Isoflavan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

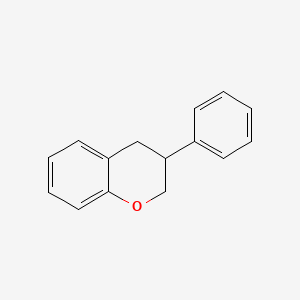

Isoflavan is the simplest member of the class of isoflavans that is chromane substituted by a phenyl substituent at position 3.

Wissenschaftliche Forschungsanwendungen

Health and Nutraceutical Applications

Isoflavans exhibit a range of biological activities that make them valuable in healthcare and nutraceuticals. Their primary applications include:

Cancer Prevention

Isoflavans, particularly genistein and daidzein, have been studied for their anticancer properties. Epidemiological studies suggest that higher consumption of isoflavone-rich foods correlates with lower breast cancer rates, especially in Asian populations where soy consumption is prevalent . Preclinical studies have demonstrated that isoflavans can inhibit tumor growth and promote apoptosis in cancer cells .

Cardiovascular Health

Research indicates that isoflavans can improve cardiovascular health by reducing inflammation and improving endothelial function. A study showed that a 12-week isoflavone treatment significantly reduced high-sensitivity C-reactive protein levels and improved brachial flow-mediated dilatation in patients with atherosclerosis . The anti-inflammatory properties of isoflavans may also contribute to their cardiovascular benefits .

Bone Health

Isoflavans have been linked to the prevention of osteoporosis, particularly in postmenopausal women. Their phytoestrogenic activity mimics estrogen, which plays a crucial role in maintaining bone density . Clinical trials have shown that isoflavans can help maintain bone mineral density in postmenopausal women .

Anti-Inflammatory Effects

Isoflavans possess significant anti-inflammatory properties. Studies indicate that they can inhibit pro-inflammatory cytokines and reduce inflammation in various models, including psoriasis and other inflammatory diseases . This makes them potential candidates for co-pharmacotherapy alongside conventional anti-inflammatory drugs.

Agricultural Applications

Isoflavans also play a critical role in agriculture, particularly in enhancing plant resilience against pests and diseases.

Plant-Microbe Interactions

In plants, isoflavans function as phytoalexins, compounds produced in response to pathogen attack. They help mediate interactions between plants and microbes, enhancing plant defense mechanisms . Genetic engineering approaches are being explored to increase isoflavone production in non-leguminous crops to improve their resistance to diseases.

Nutritional Enhancement

Metabolic engineering of crops to enhance isoflavone content can lead to the development of functional foods with health benefits. Increasing the levels of isoflavans in staple crops could provide additional nutritional value and health benefits to populations with limited access to soy products .

Genistein for Psoriasis Treatment

A study investigated the effects of genistein on psoriasis treatment, demonstrating its ability to attenuate inflammatory pathways associated with the disease. The results indicated significant reductions in key inflammatory markers following genistein treatment, suggesting its potential as an alternative therapy for psoriasis .

Isoflavones and Cardiovascular Disease Prevention

In a clinical trial involving patients with clinically manifest atherosclerosis, participants receiving an isoflavone supplement showed marked improvements in endothelial function compared to the control group. This study supports the hypothesis that dietary isoflavones can serve as adjunctive therapy for cardiovascular disease prevention .

Eigenschaften

CAS-Nummer |

4737-26-2 |

|---|---|

Molekularformel |

C15H14O |

Molekulargewicht |

210.27 |

IUPAC-Name |

3-phenyl-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C15H14O/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-9,14H,10-11H2 |

SMILES |

C1C(COC2=CC=CC=C21)C3=CC=CC=C3 |

Synonyme |

3,4-Dihydro-3-phenyl-2H-1-benzopyran; 3-Phenylchroman |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.